molecular formula C16H18ClNO4 B13919782 Ethyl 4-chloro-2-(ethoxycarbonyl)-1H-indole-3-propanoate CAS No. 130798-57-1

Ethyl 4-chloro-2-(ethoxycarbonyl)-1H-indole-3-propanoate

Cat. No.: B13919782
CAS No.: 130798-57-1
M. Wt: 323.77 g/mol
InChI Key: YVXBNFVZFYNNKN-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(ethoxycarbonyl)-1H-indole-3-propanoate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an indole core with ethyl, chloro, and ethoxycarbonyl substituents, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-2-(ethoxycarbonyl)-1H-indole-3-propanoate typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroindole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by esterification to introduce the ethoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(ethoxycarbonyl)-1H-indole-3-propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

Ethyl 4-chloro-2-(ethoxycarbonyl)-1H-indole-3-propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-(ethoxycarbonyl)-1H-indole-3-propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Another indole derivative with similar structural features.

    4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylates: Compounds with a quinoline core and similar substituents.

Uniqueness

Ethyl 4-chloro-2-(ethoxycarbonyl)-1H-indole-3-propanoate is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

130798-57-1

Molecular Formula

C16H18ClNO4

Molecular Weight

323.77 g/mol

IUPAC Name

ethyl 4-chloro-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C16H18ClNO4/c1-3-21-13(19)9-8-10-14-11(17)6-5-7-12(14)18-15(10)16(20)22-4-2/h5-7,18H,3-4,8-9H2,1-2H3

InChI Key

YVXBNFVZFYNNKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(NC2=C1C(=CC=C2)Cl)C(=O)OCC

Origin of Product

United States

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